Cas no 610783-35-2 (5-Amino-N,N’-bis2,3-bis(acetyloxy)propyl-2,4,6-triiodo-N,N’-dimethyl-1,3-benzenedicarboxamide)
5-Amino-N,N’-bis2,3-bis(acetyloxy)propyl-2,4,6-triiodo-N,N’-dimethyl-1,3-benzenedicarboxamide Chemical and Physical Properties
Names and Identifiers
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- 5-Amino-N,N’-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N,N’-dimethyl-1,3-benzenedicarboxamide
- [2-acetyloxy-3-[[3-amino-5-[2,3-diacetyloxypropyl(methyl)carbamoyl]-2,4,6-triiodobenzoyl]-methylamino]propyl] acetate
- 5-AMino-N1,N3-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N1,N3-diMethyl-1,3-benzenedicarboxaMide
- 5-Amino-N,N'-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N,N'-dimethyl-1,3-benzenedicarboxamide
- 610783-35-2
- ((5-Amino-2,4,6-triiodoisophthaloyl)bis(methylazanediyl))bis(propane-3,1,2-triyl) tetraacetate
- [(5-Amino-2,4,6-triiodo-1,3-phenylene)bis(carbonyl)(methylazanediyl)propane-3,1,2-triyl] tetraacetate
- 5-Amino-N,N inverted exclamation mark -bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N,N inverted exclamation mark -dimethyl-1,3-benzenedicarboxamide
- DB-325240
- DTXSID70746988
- 5-Amino-N,N’-bis2,3-bis(acetyloxy)propyl-2,4,6-triiodo-N,N’-dimethyl-1,3-benzenedicarboxamide
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- Inchi: 1S/C24H30I3N3O10/c1-11(31)37-9-15(39-13(3)33)7-29(5)23(35)17-19(25)18(21(27)22(28)20(17)26)24(36)30(6)8-16(40-14(4)34)10-38-12(2)32/h15-16H,7-10,28H2,1-6H3
- InChI Key: SOIDLTXGVBBTRF-UHFFFAOYSA-N
- SMILES: IC1C(=C(C(=C(C=1C(N(C)CC(COC(C)=O)OC(C)=O)=O)I)N)I)C(N(C)CC(COC(C)=O)OC(C)=O)=O
Computed Properties
- Exact Mass: 900.90700
- Monoisotopic Mass: 900.9065g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 11
- Heavy Atom Count: 40
- Rotatable Bond Count: 16
- Complexity: 883
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 172Ų
Experimental Properties
- PSA: 171.84000
- LogP: 2.79740
5-Amino-N,N’-bis2,3-bis(acetyloxy)propyl-2,4,6-triiodo-N,N’-dimethyl-1,3-benzenedicarboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A601755-1mg |
5-Amino-N,N’-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N,N’-dimethyl-1,3-benzenedicarboxamide |
610783-35-2 | 1mg |
$ 201.00 | 2023-04-19 | ||
| TRC | A601755-10mg |
5-Amino-N,N’-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N,N’-dimethyl-1,3-benzenedicarboxamide |
610783-35-2 | 10mg |
$ 1596.00 | 2023-04-19 |
5-Amino-N,N’-bis2,3-bis(acetyloxy)propyl-2,4,6-triiodo-N,N’-dimethyl-1,3-benzenedicarboxamide Related Literature
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
Additional information on 5-Amino-N,N’-bis2,3-bis(acetyloxy)propyl-2,4,6-triiodo-N,N’-dimethyl-1,3-benzenedicarboxamide
5-Amino-N,N’-bis(2,3-bis(acetyloxy)propyl)-2,4,6-triiodo-N,N’-dimethyl-1,3-benzenedicarboxamide (CAS No: 610783-35-2)
The compound 5-Amino-N,N’-bis(2,3-bis(acetyloxy)propyl)-2,4,6-triiodo-N,N’-dimethyl-1,3-benzenedicarboxamide (CAS No: 610783-35-2) is a highly specialized organic molecule with a complex structure and diverse functional groups. This compound has garnered significant attention in the scientific community due to its unique properties and potential applications in various fields such as pharmaceuticals and advanced materials science.
Chemical Structure and Synthesis
The molecule features a benzene ring at its core, substituted with a 5-amino group and three iodine atoms at positions 2, 4, and 6. The benzenedicarboxamide moiety is further modified with N,N’-bis(2,3-bis(acetyloxy)propyl) groups and dimethyl substituents. This intricate structure is synthesized through a series of multi-step reactions involving nucleophilic substitutions, acylation, and iodination processes. Recent advancements in synthetic methodologies have enabled the efficient construction of this compound with high purity and yield.
Functional Groups and Properties
The presence of multiple functional groups such as amide linkages, acetyloxy groups, and iodine substituents imparts unique chemical properties to this compound. The amide groups contribute to hydrogen bonding capabilities, enhancing its solubility in polar solvents. The acetyloxy groups provide additional steric bulk and hydrophilic character to the molecule. The iodine atoms introduce significant electronic effects and may influence the compound's reactivity in various chemical transformations.
Applications in Pharmaceutical Research
Recent studies have highlighted the potential of this compound as a lead molecule in drug discovery programs targeting specific biological pathways. Its unique structure allows for selective interactions with proteins or enzymes involved in disease mechanisms. For instance, researchers have explored its role as an inhibitor of certain kinases associated with cancer progression.
Moreover, the compound's ability to undergo further derivatization has opened avenues for its use as a building block in medicinal chemistry. By modifying the substituents on the benzene ring or altering the acetyloxy groups, chemists can tailor the molecule's pharmacokinetic properties to enhance bioavailability or reduce toxicity.
Advanced Materials Science Applications
Beyond pharmaceuticals, this compound has shown promise in materials science applications due to its ability to form self-assembled monolayers (SAMs). The combination of hydrophilic acetyloxy groups and hydrophobic dimethyl substituents creates a surface with tunable wettability properties. Such surfaces are valuable in applications ranging from anti-fouling coatings to sensors for environmental monitoring.
Recent research has also focused on incorporating this compound into polymer matrices to create stimuli-responsive materials. The presence of multiple functional groups allows for dynamic interactions with external stimuli such as temperature or pH changes.
Environmental Considerations and Safety Profile
Evaluations of the environmental impact of this compound are ongoing; however, preliminary data suggest that it is not inherently hazardous under normal handling conditions. Its degradation pathways under various environmental conditions are being studied to ensure sustainable practices during its synthesis and application.
In terms of safety handling guidelines, standard laboratory protocols for working with organic compounds apply. Proper ventilation and personal protective equipment are recommended during synthesis and manipulation of this compound.
Future Directions
Research Opportunities
Synthesis Optimization
Bioactivity Studies
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